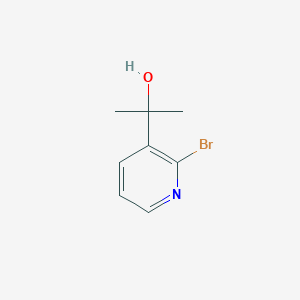

2-(2-Bromopyridin-3-yl)propan-2-ol

Description

Significance and Research Context of Halogenated Pyridine (B92270) Alcohols in Chemical Sciences

Halogenated pyridine alcohols are a class of organic compounds that feature a pyridine ring substituted with at least one halogen atom and one alcohol functional group. These structural motifs are of considerable interest in the chemical sciences for several reasons. Halopyridines are recognized as crucial building blocks for the synthesis of a wide array of valuable products, including pharmaceuticals and agrochemicals. nih.gov The presence of a halogen atom, such as bromine or chlorine, on the pyridine ring provides a reactive handle for further chemical transformations. This allows for the diversification of complex pyridine-containing structures, a valuable strategy in medicinal chemistry for creating multiple analogues of a lead compound. nih.gov

The introduction of halogen atoms into a molecule can significantly influence its physicochemical properties. researchgate.net For a long time, the primary role of halogens in drug design was thought to be steric, with these bulky atoms occupying space within the binding site of a biological target. researchgate.net However, it is now understood that halogens can also participate in specific, directed interactions known as halogen bonds. researchgate.netacs.org In a protein-ligand complex, a halogen atom can act as a Lewis acid and form a favorable interaction with a Lewis base, such as the backbone carbonyl oxygen of an amino acid. acs.org This can contribute to the stability of the ligand-target complex and, consequently, the biological activity of the molecule. researchgate.net

The alcohol group, on the other hand, can participate in hydrogen bonding, another critical interaction in biological systems. It also provides a site for further synthetic modifications. The combination of a halogen atom and an alcohol group on a pyridine scaffold thus creates a versatile platform for the development of new molecules with tailored properties. Research into halogenated pyridine alcohols often focuses on their synthesis, reactivity, and potential applications as intermediates in the preparation of more complex molecules with desired biological or material properties.

Overview of Current Scientific Literature on 2-(2-Bromopyridin-3-yl)propan-2-ol and Related Pyridine Analogues

The scientific literature on this compound itself is primarily centered on its role as a chemical intermediate. While detailed biological studies on this specific compound are not widely published, its synthesis and the properties of its related analogues are documented, providing insight into its utility in research.

The synthesis of related brominated pyridine propanol (B110389) derivatives, such as 2-(6-Bromopyridin-3-yl)propan-2-ol, typically involves the bromination of a pyridine derivative followed by functional group transformations to introduce the propan-2-ol moiety. For instance, one general approach involves the bromination of 3-pyridinol to yield 6-bromo-3-pyridinol, which can then undergo alkylation to form the final product. In organic synthesis, these compounds serve as valuable intermediates for creating more complex molecules through reactions like oxidation to ketones or substitution reactions to generate different pyridine derivatives.

The broader class of pyridine alcohols has been a subject of study for their diverse reactivity. researchgate.net For example, the synthesis of various 2-substituted pyridine 1-oxides can be achieved through the reaction of 2-chloropyridine (B119429) 1-oxide with different nucleophilic reagents. researchgate.net Furthermore, pyridine derivatives are often explored for their potential biological activities. A recent study focused on the design and synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which were evaluated for their in vitro antibacterial activity. frontiersin.org Several of these compounds exhibited strong antibacterial activity against Gram-positive bacteria. frontiersin.org

While direct research on this compound is not extensively detailed in publicly available literature, the established importance of halogenated pyridines and pyridine alcohols as synthetic building blocks underscores its potential value in academic and industrial research. The presence of the bromo- and hydroxyl- functionalities makes it a candidate for use in the synthesis of novel compounds with potential applications in fields such as medicinal chemistry.

Below are tables detailing the properties of this compound and a related analogue, as compiled from available chemical data sources.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.07 g/mol |

| CAS Number | 1211533-51-7 |

Table 2: Computed Properties of the Isomer 2-(5-Bromopyridin-2-yl)propan-2-ol

| Property | Value | Source |

| Molecular Weight | 216.07 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 214.99458 Da | PubChem |

| Monoisotopic Mass | 214.99458 Da | PubChem |

| Topological Polar Surface Area | 33.1 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 138 | PubChem |

Note: The data in Table 2 is for an isomeric compound, 2-(5-bromopyridin-2-yl)propan-2-ol, and is provided for illustrative purposes regarding the general properties of such molecules. nih.gov Data for this compound is less comprehensively available in public databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromopyridin-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLQQPDHVZWLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(N=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromopyridin 3 Yl Propan 2 Ol

Established Synthetic Routes to 2-(2-Bromopyridin-3-yl)propan-2-ol

Direct Bromination Approaches of Pyridine (B92270) Derivatives

Direct bromination of the pyridine ring is a fundamental method for introducing a bromine atom. However, the electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions. For the synthesis of bromopyridine derivatives, various brominating agents can be employed, including bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The choice of reagent and reaction conditions, such as temperature and solvent, significantly influences the regioselectivity and yield of the bromination. google.com For instance, a process for producing 2-bromopyridine (B144113) involves the diazotization-bromination of 2-aminopyridine (B139424) with hydrobromic acid and bromine, followed by treatment with sodium nitrite. google.com Improvements to this method include conducting the reaction in the presence of sulfuric acid to enhance efficiency. google.com

Electrochemical methods have also emerged as a milder alternative for the regioselective bromination of pyridine derivatives. By employing directing groups, it is possible to achieve meta-bromination of pyridines under mild conditions using safe and inexpensive bromine salts. nih.gov

Grignard Reagent Mediated Syntheses Utilizing Pyridine Precursors

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. The synthesis of this compound can be achieved by reacting a suitable bromopyridine precursor with a Grignard reagent. A common strategy involves the reaction of a 2-bromopyridine derivative with a Grignard reagent like methylmagnesium bromide. sarthaks.comresearchgate.net For example, the addition of a Grignard reagent to a ketone, such as acetone, followed by hydrolysis, yields a tertiary alcohol. sarthaks.com

A novel approach involves the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents. organic-chemistry.org This method avoids the need for a transition metal catalyst and proceeds via a single electron transfer (SET) mechanism, generating a pyridyl radical that couples with the Grignard reagent. organic-chemistry.org This technique is compatible with a variety of Grignard reagents, including alkyl, aryl, and heteroaryl variants. organic-chemistry.org

| Precursor | Reagent | Product | Reference |

| 2-Bromopyridine | Magnesium, Ethyl bromide | 2-Pyridylmagnesium bromide | researchgate.net |

| Formaldehyde | CH₃MgI | Ethanol (B145695) | sarthaks.com |

| Acetaldehyde | Grignard reagent | propan-2-ol | sarthaks.com |

| Acetone | Grignard reagent | 2-Methylpropan-2-ol | sarthaks.com |

| 2- or 4-Bromopyridines | Grignard reagents | Alkyl- and arylpyridines | organic-chemistry.org |

Alkylation Reactions in the Construction of this compound Analogues

Alkylation reactions provide a means to introduce the propan-2-ol moiety or its precursors onto the pyridine ring. O-alkylation of 2-pyridone derivatives can be employed to create new PIM-1 kinase inhibitors. nih.gov This involves the introduction of small aliphatic alkyl groups to the oxygen atom of the pyridone, leading to aromatization of the ring. nih.gov

Another strategy involves the triborane (B₃H₇)-mediated regioselective substitution of pyridine derivatives. nih.govrsc.org The coordination of B₃H₇ to the pyridine nitrogen facilitates nucleophilic substitution reactions. For example, the 4-ethylpyridine·B₃H₇ adduct reacts with methyl iodide in the presence of a mild base to afford the methylated product in good yield. nih.gov

Reduction-Based Synthetic Pathways from Ketone Precursors

The reduction of a ketone precursor, such as 2-(2-bromopyridin-3-yl)ethan-1-one, is a straightforward method to obtain the corresponding alcohol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones to secondary alcohols. youtube.com The reaction is typically carried out in an alcoholic solvent. youtube.com

Advanced Catalytic Approaches in the Synthesis of this compound and Derivatives

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Stille) for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of functionalized pyridine derivatives.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgyoutube.com This reaction is widely used to synthesize biaryl and heterobiaryl compounds. mdpi.com For the synthesis of 2-aryl-substituted pyridines, a fast protocol using a ligand-free Pd(OAc)₂-catalyzed Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol (B130326) has been developed. researchgate.net The reaction tolerates a broad range of functional groups on both coupling partners. researchgate.net The choice of catalyst, base, and solvent system is crucial for the efficiency of the Suzuki coupling of 2-pyridyl nucleophiles. nih.gov

| Catalyst System | Coupling Partners | Product | Reference |

| Pd(OAc)₂/Benzimidazolium salt | 2- or 3-halopyridines and phenylboronic acid | Biaryl and heterobiaryl derivatives | mdpi.com |

| Pd(OAc)₂ (ligand-free) | 2-Halogenated pyridines and aryl boronic acids | 2-Aryl-substituted pyridines | researchgate.net |

| Pd₂dba₃/Phosphite or phosphine (B1218219) oxide ligands | 2-Pyridylboronates and aryl/heteroaryl bromides | Biaryl compounds | nih.gov |

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, also catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is versatile for creating C-C bonds with few limitations on the organic groups. organic-chemistry.org A key aspect of the Stille reaction is the use of a copper(I) iodide co-catalyst, which can significantly accelerate the reaction, particularly for electron-deficient substrates like 2-bromopyridine. thieme-connect.com For instance, the copper-cocatalytic Stille reaction of 2-bromopyridine with tributyl(1-ethoxyalkenyl)tin, followed by acidic hydrolysis, yields 2-acylpyridines. thieme-connect.com

| Catalyst System | Coupling Partners | Product | Reference |

| PdCl₂(Ph₃P)₂ / CuI | Bromopyrazines and tributyl(1-ethoxyalkenyl)tin | Acetylpyrazines and propionylpyrazines | thieme-connect.com |

| Palladium phosphine catalyst | Organohalide and organostannane | Coupled organic groups | libretexts.org |

Copper-Catalyzed Transformations in Pyridine Synthesis

Copper-catalyzed reactions are a cornerstone in the synthesis of polysubstituted pyridines, offering efficient and flexible pathways to construct the core heterocyclic ring. researchgate.netacs.org These methods often leverage oxidative coupling or cyclization reactions, providing a direct route to pyridine derivatives from more readily available starting materials. researchgate.net Research has demonstrated that copper catalysts can facilitate the oxidative sp³ C-H coupling of oxime acetates with various partners, or the cyclization of components like ketoxime carboxylates, to form the pyridine ring with high regioselectivity. researchgate.net

One prominent strategy involves the copper-catalyzed cyclization of ketoxime carboxylates with N-aryl glycine (B1666218) esters. researchgate.net This transformation allows for a highly flexible and efficient preparation of substituted pyridines. researchgate.netacs.org Furthermore, copper(I) catalysis has been successfully employed in the [3 + 2] cyclization of pyridines with alkenyldiazoacetates, leading to functionalized indolizine (B1195054) derivatives, showcasing the versatility of copper in activating pyridine systems for further functionalization. acs.org These methodologies represent attractive alternatives to classical cross-coupling reactions, which often necessitate pre-functionalized organohalides and organometallic reagents. researchgate.net The development of these copper-catalyzed routes is significant for creating diverse pyridine-based compounds, including the precursors required for this compound.

Base-Catalyzed Isomerization Processes in Bromopyridine Systems

Base-catalyzed isomerization presents a sophisticated method for manipulating the substitution pattern on bromopyridine rings. This process, often referred to as a "halogen dance," can induce the migration of a halogen atom to a different position on the pyridine ring. rsc.org Specifically, studies have shown that 3-bromopyridines can be isomerized to 4-bromopyridines under basic conditions. rsc.orgrsc.org

Mechanistic investigations suggest that this transformation proceeds through the formation of pyridyne intermediates. rsc.orgrsc.org The use of a strong base facilitates the rearrangement, which can be a reversible process. rsc.org This methodology is particularly valuable as it allows for the use of readily available 3-bromopyridines to generate less accessible 4-substituted products. rsc.org The process can be part of a tandem isomerization-interception sequence, where the newly formed bromo-isomer is trapped by a nucleophile, leading to selective functionalization at the 4-position. rsc.org While not a direct synthesis of the 3-yl isomer, understanding these isomerization pathways is crucial for predicting potential side reactions and for the strategic design of syntheses involving bromopyridine substrates.

Directed Ortho Metalation for Regioselective Functionalization of Bromopyridines

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, including bromopyridines. znaturforsch.comwikipedia.org The strategy relies on a "directed metalation group" (DMG), which is a functional group on the aromatic ring that coordinates to an organolithium reagent. wikipedia.orgbaranlab.org This coordination positions the strong base to deprotonate the ring exclusively at the adjacent ortho position, creating a lithiated intermediate that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org

For pyridine systems, the nitrogen atom itself can act as a directing group, but other functional groups can provide more specific control. znaturforsch.com In the context of synthesizing this compound, a key step would be the introduction of the propan-2-ol precursor (an acetyl group) at the 3-position. If starting with 2-bromopyridine, DoM could be used to functionalize the C3 position. A suitable directing group at a position that directs lithiation to C3 would be employed. Subsequently, quenching the lithiated intermediate with an acetylating agent like N,N-dimethylacetamide would install the required carbonyl group. The reaction of 3-bromopyridine (B30812) with LDA at low temperatures, for instance, leads to regioselective lithiation at the 4-position, demonstrating the precise control achievable with this method. znaturforsch.com This high degree of regioselectivity makes DoM superior to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths

| Strength | DMG Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -F, -Cl, -Ph |

This table illustrates various functional groups that can direct ortho-lithiation, categorized by their general directing ability. baranlab.orgorganic-chemistry.org

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where the tertiary alcohol carbon becomes a stereocenter, requires the application of stereoselective synthetic methods. Since the target compound is achiral, creating chiral versions would involve replacing one of the methyl groups of the propan-2-ol moiety with a different substituent, leading to a chiral tertiary alcohol. The synthesis of such chiral tertiary alcohols and other chiral N-heterocycles relies on asymmetric catalysis. nih.govresearchgate.net

Key strategies for achieving enantioselectivity include:

Asymmetric Addition to Ketones: A primary route involves the asymmetric addition of an organometallic reagent to a 2-bromo-3-acylpyridine precursor. This can be achieved using chiral ligands or catalysts that control the facial selectivity of the nucleophilic attack on the prochiral ketone. Rhodium-catalyzed asymmetric additions are a well-established method for creating chiral centers. organic-chemistry.org

Catalytic Asymmetric Ring-Closing Reactions: For constructing chiral heterocyclic frameworks that could be part of more complex analogues, asymmetric cyclization reactions are employed. For example, copper-catalyzed asymmetric aminoboration of olefins has been developed to synthesize chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net

Use of Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the starting material, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. nih.gov

The development of these stereoselective methods is crucial for producing optically pure compounds, which is often a requirement for pharmaceutical applications to ensure selective interaction with biological targets. nih.govresearchgate.net

Table 2: Research Findings on Stereoselective Synthesis

| Method | Key Feature | Application Example | Reference |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rh-catalyzed reaction of boronic acids with pyridine derivatives. | Synthesis of enantioenriched 3-substituted piperidines. | organic-chemistry.org |

| Asymmetric Cyclizative Aminoboration | Cu-catalyzed ring-closing to form chiral N-heterocycles. | Synthesis of chiral 2,3-cis-disubstituted piperidines. | researchgate.net |

| Diastereoselective Addition | Addition to a substrate containing a chiral sulfinamide group. | Creation of separable diastereoisomers for synthesis of optically pure amines. | nih.gov |

| Asymmetric C(sp³)–H Functionalization | Temporary masking of a diol to enable stereoselective arylation. | Synthesis of optically pure 1,2-diols and 1,3-diols. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 2 Bromopyridin 3 Yl Propan 2 Ol

Reactivity of the Pyridine (B92270) Ring in 2-(2-Bromopyridin-3-yl)propan-2-ol

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the halogenated position.

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C2 position of the pyridine ring is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Halogenoalkanes, in general, undergo nucleophilic substitution where a nucleophile replaces the halogen. chemguide.co.ukchemguide.co.uksavemyexams.com The carbon-halogen bond is polar, leaving the carbon atom with a partial positive charge and thus open to attack by electron-rich species (nucleophiles). savemyexams.comknockhardy.org.uk

Common nucleophiles used in these reactions include hydroxides, cyanides, and ammonia. savemyexams.comknockhardy.org.uk For instance, reaction with aqueous sodium hydroxide (B78521) under reflux conditions can replace the bromine atom with a hydroxyl group, yielding the corresponding 2-hydroxypyridine (B17775) derivative. chemguide.co.ukchemguide.co.uk Similarly, reaction with potassium cyanide in an ethanolic solution can introduce a nitrile group. savemyexams.com

The mechanism of these substitutions can be either SN1 or SN2, depending on the structure of the halogenoalkane. chemguide.co.uk For 2-halopyridines, the substitution can proceed through a concerted mechanism, which may be faster for bromo derivatives compared to fluoro derivatives. reddit.com The strength of the carbon-halogen bond is a key factor in the rate of reaction, with weaker bonds leading to faster reactions. knockhardy.org.uk

A variety of catalytic systems can be employed to facilitate these transformations. For example, copper-catalyzed reactions have been used for the direct conversion of 2-halopyridines to N-(2-pyridyl)pyridin-2-ones. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Bromopyridine (B144113) | NaOH (aq) | 2-Hydroxypyridine | Nucleophilic Substitution chemguide.co.ukchemguide.co.uk |

| 2-Bromopyridine | KCN / ethanol (B145695) | 2-Cyanopyridine | Nucleophilic Substitution savemyexams.com |

| 2-Bromopyridine | NH3 | 2-Aminopyridine (B139424) | Nucleophilic Substitution knockhardy.org.uk |

Electrophilic Aromatic Substitution Patterns of the Pyridine Moiety

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. youtube.com The nitrogen atom's electron-withdrawing nature reduces the electron density of the aromatic ring, making it less attractive to electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. youtube.comrsc.org

When EAS does occur, it typically directs substitution to the meta-position (C3 and C5) relative to the nitrogen atom. youtube.com This is because the intermediates formed by attack at the ortho (C2, C6) and para (C4) positions are significantly destabilized.

To enhance the reactivity of the pyridine ring towards electrophiles, the nitrogen can be converted to a pyridine-N-oxide. This transformation increases the electron density of the ring and can direct substitution to the ortho and para positions. rsc.org The oxygen can later be removed by a reducing agent like zinc or triphenylphosphine. youtube.com

Common EAS reactions include nitration and halogenation. lumenlearning.comlibretexts.org For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, though under harsh conditions. youtube.com

Regioselectivity and Site-Selectivity in Pyridine Functionalization

The regioselectivity of functionalizing the pyridine ring is highly dependent on the reaction type and the directing effects of existing substituents. In the case of this compound, the bromine at the C2 position and the propan-2-ol group at the C3 position will influence the position of further substitution.

For nucleophilic substitutions, the primary site of attack is the carbon bearing the bromine atom (C2). For electrophilic substitutions, the directing effects of both the bromine and the propan-2-ol group, in addition to the inherent preference of the pyridine ring for meta-substitution, must be considered. Halogens are generally ortho-, para-directing deactivators in electrophilic aromatic substitution. The outcome of a reaction will be a balance of these electronic and steric factors.

The functionalization of pyridone derivatives, which can be formed from 2-bromopyridines, has been studied, demonstrating regioselective C-H activation at various positions depending on the catalyst and directing groups used. researchgate.net

Transformations Involving the Propan-2-ol Moiety

The tertiary alcohol group attached to the pyridine ring also provides a site for chemical modification.

Reduction Reactions of the Alcohol Functional Group

The reduction of a tertiary alcohol is not a typical transformation as the hydroxyl group is a poor leaving group. echemi.com To facilitate its removal, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, followed by elimination to form an alkene, or by conversion to a sulfonate ester or a halide.

For instance, reaction with thionyl chloride (SOCl₂) in the presence of pyridine is a common method to convert alcohols to alkyl chlorides. reddit.comechemi.com With tertiary alcohols, this reaction can be sterically hindered, and elimination to form an alkene may become a competing and sometimes major pathway. reddit.com

Once converted to a better leaving group, the group can be removed through various reductive methods. Catalytic hydrogenation is a common method for reducing various functional groups, but it is not typically used for the direct reduction of alcohols. wordpress.com

Catalytic Transformations Involving this compound and Related Compounds

Catalytic methods are pivotal in the functionalization of pyridines, offering efficient and selective pathways to construct complex molecular architectures. For this compound, the bromine atom serves as a handle for a variety of transition metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The 2-bromopyridine moiety is a versatile substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. While specific examples with this compound are not readily found in the literature, the Suzuki-Miyaura coupling of other 2-bromopyridines with various aryl boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. researchgate.netnih.govharvard.edunih.gov A fast protocol for the Suzuki reaction of 2-halogenated pyridines has been developed using Pd(OAc)2 as a catalyst in aqueous isopropanol (B130326), which is promoted by oxygen. researchgate.net

| Catalyst System | Coupling Partners | Product Type | Yield (%) | Reference |

| Pd(OAc)2/Ligand-free | 2-Bromopyridine, Arylboronic acid | 2-Arylpyridine | Good to Excellent | researchgate.net |

| Pd(PPh3)4/K3PO4 | 2,5-Dibromo-3-hexylthiophene, Arylboronic acid | 2,5-Diaryl-3-hexylthiophene | Moderate to Good | nih.gov |

| Pd(OAc)2/XPhos/t-BuONa | ortho-Bromoanilines, Boronic esters | ortho-Substituted anilines | Good to Excellent | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a direct route to synthesize arylamines from aryl halides. The amination of 2-bromopyridines with a variety of primary and secondary amines, including volatile ones, has been successfully demonstrated using different palladium catalysts and phosphine (B1218219) ligands. chemspider.comnih.govresearchgate.netorganic-chemistry.org A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, offering an efficient route to secondary and tertiary aminopyridines. nih.gov

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)2/dppp/NaOt-Bu | 2-Halopyridine, Volatile amine | Secondary/Tertiary aminopyridine | 55-98 | researchgate.net |

| [Pd2(dba)3]/(±)-BINAP/NaOBu-t | 2-Bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is widely used for the synthesis of substituted alkynes. researchgate.net While direct examples with this compound are scarce, the Sonogashira coupling of other 2-amino-3-bromopyridines with terminal alkynes has been reported to proceed in moderate to excellent yields. researchgate.net

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(CF3COO)2/PPh3/CuI/Et3N | 2-Amino-3-bromopyridine, Terminal alkyne | 2-Amino-3-alkynylpyridine | 72-96 | researchgate.net |

| PdCl2(PPh3)2/CuI/amine | Aryl/Vinyl halide, Terminal alkyne | Aryl/Vinyl alkyne | General | wikipedia.org |

The term "reductive denitration" is not chemically precise in this context, as the substrate contains a bromine atom, not a nitro group. The more appropriate term is reductive dehalogenation or, more specifically, reductive debromination . This process involves the removal of the bromine atom from the pyridine ring and its replacement with a hydrogen atom.

Catalytic Hydrogenation: A common method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. illinois.edu This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The process is generally chemoselective, meaning the carbon-bromine bond can be cleaved without affecting other functional groups, such as the tertiary alcohol in the case of this compound. For the related compound 2-(6-bromopyridin-3-yl)propan-2-ol, hydrogenolysis using 10% Pd/C under 1 atm of hydrogen in ethanol selectively removes the bromine atom to yield 2-(pyridin-3-yl)propan-2-ol (B85402) in 94% yield. It is expected that this compound would undergo a similar transformation under these conditions. The hydrogenation of substituted pyridines to the corresponding piperidines can also be achieved using catalysts like platinum(IV) oxide (PtO2) in acidic media under pressure. asianpubs.org

| Catalyst/Reducing Agent | Substrate | Product | Yield (%) | Reference |

| 10% Pd/C, H2 (1 atm) | 2-(6-Bromopyridin-3-yl)propan-2-ol | 2-(Pyridin-3-yl)propan-2-ol | 94 | |

| PtO2, H2 (50-70 bar) | Substituted Pyridines | Piperidine Derivatives | Not specified | asianpubs.org |

Advanced Spectroscopic and Structural Analysis of 2 2 Bromopyridin 3 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(2-Bromopyridin-3-yl)propan-2-ol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propan-2-ol substituent. The chemical shifts are influenced by the electronic effects of the bromine atom and the hydroxyl group.

The pyridine ring protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom and the bromine atom will further influence their precise chemical shifts. The proton at position 6 (H-6) is expected to be the most downfield, appearing as a doublet of doublets, due to its proximity to the electronegative nitrogen atom. The proton at position 4 (H-4) would likely be the next most downfield signal, also a doublet of doublets. The proton at position 5 (H-5) is expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets.

The propan-2-ol moiety will present two distinct signals. The two methyl groups are chemically equivalent and are expected to produce a singlet in the upfield region, likely around 1.5 ppm. The hydroxyl proton will also give rise to a singlet, the chemical shift of which can vary depending on the solvent and concentration but is typically observed between 2.0 and 5.0 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-6 (Pyridine) | 8.2 - 8.4 | dd |

| H-4 (Pyridine) | 7.7 - 7.9 | dd |

| H-5 (Pyridine) | 7.2 - 7.4 | dd |

| -OH | 2.0 - 5.0 | s |

| -CH₃ (x2) | ~1.5 | s |

Note: These are predicted values and may differ from experimental data. 'dd' denotes doublet of doublets, and 's' denotes singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbon atom attached to the bromine (C-2) is expected to have a chemical shift in the range of 140-145 ppm. The carbon atom at position 3, bearing the propan-2-ol group, will also be significantly downfield. The other pyridine carbons (C-4, C-5, and C-6) will resonate in the aromatic region, typically between 120 and 150 ppm. The quaternary carbon of the propan-2-ol group, bonded to the hydroxyl group, is expected around 70-75 ppm, while the two equivalent methyl carbons will appear in the upfield region, around 25-30 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 140 - 145 |

| C-3 (Pyridine) | 155 - 160 |

| C-4 (Pyridine) | 138 - 142 |

| C-5 (Pyridine) | 120 - 125 |

| C-6 (Pyridine) | 148 - 152 |

| C(OH) (propan-2-ol) | 70 - 75 |

| -CH₃ (x2) | 25 - 30 |

Note: These are predicted values and may differ from experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the coupled aromatic protons: H-4 with H-5, and H-5 with H-6. No correlations would be expected for the singlet signals of the methyl and hydroxyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would be expected between the methyl protons and the quaternary carbon of the propan-2-ol group, as well as the C-3 of the pyridine ring. Correlations between the aromatic protons and adjacent carbons would further confirm the substitution pattern of the pyridine ring.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. The calculated exact mass for C₈H₁₀⁷⁹BrNO is approximately 215.0000 g/mol and for C₈H₁₀⁸¹BrNO is approximately 216.9980 g/mol .

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. A plausible fragmentation pathway would involve the loss of a methyl group (-CH₃) to form a stable tertiary carbocation, resulting in a significant peak at [M-15]⁺. Another likely fragmentation is the loss of a water molecule (-H₂O) from the alcohol, leading to a peak at [M-18]⁺. The cleavage of the C-C bond between the pyridine ring and the propan-2-ol substituent could also occur. The presence of the bromine atom would be evident in the isotopic patterns of the fragments containing it.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions arising from the hydroxyl group, the pyridine ring, and the carbon-bromine bond. The tertiary alcohol will exhibit a characteristic broad O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The C-O stretching vibration of the tertiary alcohol will likely appear in the 1150-1250 cm⁻¹ region.

The pyridine ring vibrations will present several bands. The C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The presence of the bromine atom on the pyridine ring will influence the out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretch, broad | 3200-3600 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=C, C=N (Pyridine) | Stretch | 1400-1600 |

| C-O (Tertiary Alcohol) | Stretch | 1150-1250 |

| C-Br | Stretch | 500-700 |

This table is predictive and based on characteristic functional group absorption ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show absorption bands characteristic of the bromopyridine chromophore. Pyridine itself exhibits π → π* transitions at approximately 200 nm and 250 nm, and a weaker n → π* transition around 270 nm. The presence of the bromo and alkyl substituents on the pyridine ring is expected to cause a bathochromic (red) shift of these absorption maxima. The π → π* transitions are typically of high intensity, while the n → π* transition is of lower intensity.

X-ray Crystallography of this compound and Relevant Analogues

As of this writing, the specific crystal structure of this compound has not been reported in publicly available literature. However, an examination of the crystal structures of closely related analogues provides valuable insight into the potential solid-state conformation and intermolecular interactions that this molecule might adopt. The presence of a hydroxyl group and a nitrogen atom in the pyridine ring makes the molecule a prime candidate for forming strong hydrogen bonds, which often dictate the supramolecular assembly in the crystal lattice.

A relevant analogue is 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol . researchgate.net Its crystal structure reveals that the molecule crystallizes in the monoclinic space group P2₁/c. The structure is stabilized by C-H···O interactions. researchgate.net Another pertinent structure is that of 2,2-dimethyl-N-(pyridin-3-yl)propanamide , which features a pyridin-3-yl group and a tertiary carbon center. researchgate.net This compound crystallizes in the orthorhombic space group Pbca, and its crystal structure is characterized by intermolecular N-H···N hydrogen bonds that link the molecules into chains. researchgate.net

The introduction of a bromine atom, as in this compound, can significantly influence the crystal packing through halogen bonding or by altering the steric and electronic properties of the molecule. Studies on other bromo-substituted heterocyclic compounds have shown that bromine can participate in various non-covalent interactions, including halogen bonds (Br···O, Br···N) and hydrogen bonds involving the bromine atom as a weak acceptor. rsc.org

The crystallographic data for these relevant analogues are summarized below.

| Compound | 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol researchgate.net | 2,2-dimethyl-N-(pyridin-3-yl)propanamide researchgate.net |

| Formula | C₁₀H₁₁NO | C₁₀H₁₄N₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 5.901(2) | 11.2453(3) |

| b (Å) | 13.380(4) | 10.5272(3) |

| c (Å) | 11.537(3) | 17.5339(6) |

| α (˚) | 90 | 90 |

| β (˚) | 95.760(5) | 90 |

| γ (˚) | 90 | 90 |

| V (ų) | 906.3 | 2075.69(11) |

| Z | 4 | 8 |

Based on these analogues, it is highly probable that the crystal structure of this compound would be significantly influenced by O-H···N hydrogen bonds between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains, dimers, or more complex networks. The bromine atom could also play a role in directing the crystal packing through weaker halogen interactions.

Computational Chemistry and Theoretical Studies of 2 2 Bromopyridin 3 Yl Propan 2 Ol

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular-level characteristics of organic compounds. mdpi.comresearchgate.netresearchgate.net These methods allow for the precise calculation of a molecule's electronic structure and other key properties, providing a foundational understanding of its behavior.

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure of 2-(2-Bromopyridin-3-yl)propan-2-ol would begin with geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). nih.gov The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles, offering a three-dimensional portrait of the molecule in its lowest energy state.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance in understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.

| Calculated Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar pyridine derivatives.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential (colored in reds and yellows) around the nitrogen atom of the pyridine ring, attributable to its lone pair of electrons. This site would be susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blues) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them potential sites for nucleophilic interaction. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution on the pyridine ring.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, accounting for its dynamic nature. An MD simulation of this compound, likely performed in a solvent box to mimic realistic conditions, would reveal the conformational flexibility of the molecule. nih.govlu.se

The primary focus of such a simulation would be the rotational freedom around the C-C bond connecting the propan-2-ol group to the pyridine ring. The simulation would track the dihedral angle changes and identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when approaching a reaction partner or a biological target.

| Conformational State | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | 0.0 | 75 |

| Local Minimum 1 | 1.2 | 20 |

| Local Minimum 2 | 2.5 | 5 |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transition states. For this compound, one could investigate a variety of reactions, such as its behavior in Suzuki cross-coupling reactions, a common transformation for brominated aromatic compounds. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state theory can then be used to estimate the activation energies and reaction rates. For instance, in a Suzuki coupling, the calculations would model the oxidative addition of the bromopyridine to a palladium catalyst, followed by transmetalation and reductive elimination.

Prediction of Reactivity and Selectivity in Organic Transformations

Building upon the electronic structure and reaction mechanism studies, computational methods can predict the reactivity and selectivity of this compound in various organic transformations. The presence of the bromine atom at the 2-position and the propan-2-ol group at the 3-position introduces interesting electronic and steric factors.

For example, in electrophilic aromatic substitution reactions, the directing effects of the bromine and the alkyl alcohol group would be in competition. Computational analysis of the stability of possible intermediates (sigma complexes) would help predict the most likely position for substitution. Similarly, for nucleophilic aromatic substitution, the calculations would identify the most susceptible carbon atom on the pyridine ring. abertay.ac.uk

In Silico Screening and Ligand-Protein Docking Studies

The structural motifs present in this compound, namely the pyridine ring and the tertiary alcohol, are common in biologically active molecules. nih.govnih.gov This makes it a candidate for in silico screening against various protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein to form a stable complex. youtube.com

A typical docking study would involve preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). The docking algorithm would then explore various binding poses of the ligand within the active site of the protein, scoring them based on binding affinity. acs.org For this compound, potential targets could include kinases, for which many pyridine derivatives are inhibitors. The results would highlight key interactions, such as hydrogen bonds between the hydroxyl group and amino acid residues, or halogen bonds involving the bromine atom.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| p38 MAP Kinase | -8.2 | MET109, GLY110, LYS53 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | LEU83, GLU81, PHE80 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.9 | CYS919, ASP1046, PHE1047 |

Note: The data in this table is hypothetical and for illustrative purposes, based on docking studies of similar compounds. rsc.org

Medicinal Chemistry and Biological Activity Research of 2 2 Bromopyridin 3 Yl Propan 2 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Alcohol Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key molecular features responsible for their biological effects. For pyridine-based alcohol analogues, research has focused on how modifications to the pyridine (B92270) ring, the nature and position of halogen atoms, and the characteristics of the alcohol side chain influence their interaction with biological targets.

Impact of Pyridine Substitution Patterns on Biological Activity

The biological activity of pyridine derivatives is highly sensitive to the type, number, and position of substituents on the pyridine ring. The strategic placement of functional groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that electron-donating groups often enhance biological effects. For instance, in the context of antisecretory agents, electron-releasing substituents on the pyridine ring are crucial for potency. tandfonline.com A review of pyridine derivatives with antiproliferative activity found that the presence and specific positions of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups tended to enhance activity against various cancer cell lines. nih.gov Conversely, substitution at certain positions can be detrimental. For example, introducing a substituent, such as a methyl group, at the 6-position of the pyridine ring in some antisecretory compounds leads to a loss of activity, likely due to steric hindrance that interferes with the molecule's ability to bind to its target. tandfonline.com

The position of the nitrogen atom within the heterocyclic structure is also a critical determinant of activity. Studies comparing pyrimidine (B1678525) and pyridine derivatives as cholinesterase inhibitors revealed that the pyrimidine-based compounds were generally more potent inhibitors of acetylcholinesterase (AChE), whereas the pyridine analogues showed greater potency against butyrylcholinesterase (BChE). acs.org Furthermore, exploring isomers by moving the main side chain from the 2-position to the 3- or 4-positions of the pyridine ring can fundamentally alter a compound's efficacy and agonist/antagonist profile, as seen in the development of selective PPARγ modulators. nih.gov

A summary of how different substitution patterns on the pyridine ring influence biological activity is presented below.

| Substitution Type | General Impact on Activity | Example(s) |

| Electron-Donating Groups (-OH, -OMe, -NH2) | Often enhances antiproliferative and antisecretory activity. nih.govtandfonline.com | Methoxy and hydroxyl groups increased antiproliferative effects. nih.gov |

| Steric Hindrance (e.g., at 6-position) | Can abolish activity by preventing target binding. tandfonline.com | A methyl group at the 6-position of certain pyridine derivatives led to inactivity. tandfonline.com |

| Isomeric Position (2-, 3-, or 4-pyridyl) | Significantly alters potency and functional activity (agonist vs. antagonist). nih.gov | Replacement of a 2-pyridyl group with a 3- or 4-pyridyl group changed PPARγ modulator activity. nih.gov |

| Core Heterocycle (Pyridine vs. Pyrimidine) | Can switch selectivity between enzyme isoforms. acs.org | Pyrimidine derivatives were more potent on AChE, while pyridine analogues were more potent on BChE. acs.org |

Role of the Bromine Atom in Modulating Pharmacological Properties

The inclusion of a halogen atom, such as bromine, is a common strategy in medicinal chemistry to modulate a molecule's pharmacological profile. The bromine atom can influence a compound's size, lipophilicity, and electronic distribution, thereby affecting its absorption, metabolism, and target-binding affinity.

The position of the bromine atom is critical. For example, in a series of epibatidine (B1211577) analogues designed as neuronal nicotinic receptor agonists, a bromo-substituted derivative demonstrated significantly greater binding affinity (4- to 55-fold) for receptor subtypes containing the β2 subunit compared to those with the β4 subunit. nih.gov This highlights the role of the halogen in conferring receptor subtype selectivity. The bromine atom, along with the hydroxyl group of the propanol (B110389) moiety, can participate in crucial interactions like hydrogen bonding, which can influence the compound's binding affinity and specificity at its biological target.

However, the effect of halogenation is not universally positive and is highly context-dependent. A broad review of pyridine derivatives found that the presence of halogen atoms could, in some cases, lead to lower antiproliferative activity compared to derivatives with other functional groups like -OH or -OMe. nih.gov This suggests that while halogens can enhance binding through specific interactions, they can also introduce unfavorable steric or electronic properties for a given target. For instance, in a series of cholinesterase inhibitors, introducing a halogen (chloro or bromo) onto a phenyl ring substituent caused a reduction in inhibitory activity on EeAChE. acs.org

The table below summarizes the varied roles of bromine in modulating pharmacological properties.

| Effect of Bromine | Biological Context | Outcome |

| Receptor Selectivity | Neuronal Nicotinic Receptor Agonists (Epibatidine Analogues) | Bromo-analogue showed 4- to 55-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |

| Binding Interactions | General Pyridine-Based Alcohols | The bromine atom can participate in hydrogen bonding, influencing binding affinity. |

| Antiproliferative Activity | General Pyridine Derivatives | In some series, halogenated derivatives exhibited lower activity than those with -OH or -OMe groups. nih.gov |

| Enzyme Inhibition | Cholinesterase Inhibitors | Introduction of a halogen to a phenyl substituent reduced inhibitory potency on EeAChE. acs.org |

Influence of the Propanol Moiety on Receptor Interactions and Binding Affinity

The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form strong connections with amino acid residues in a receptor's binding pocket. These interactions are often essential for anchoring the molecule to its target and achieving high binding affinity. The tertiary nature of the alcohol in 2-(2-Bromopyridin-3-yl)propan-2-ol, where the hydroxyl is attached to a carbon bonded to three other carbons (one from the pyridine ring and two from the methyl groups), provides steric bulk that can influence the orientation of the molecule within the binding site.

From a synthetic standpoint, the alcohol moiety is also significant. Pyridine can act as a base to activate the alcohol, deprotonating the hydroxyl group to form a more reactive alkoxide ion. echemi.com This enhanced reactivity can be important for the molecule's interactions or metabolism. Furthermore, the hydroxyl group can serve as a handle for creating prodrugs, where it is temporarily modified to improve properties like solubility or oral absorption. nih.gov

The stability of the compound, including the propanol moiety, under various conditions allows it to be used as a reliable building block in multi-step syntheses to create more complex, biologically active molecules. The propanol group also directs chemical modifications; for instance, it can direct ortho-metalation on the pyridine ring, allowing for the synthesis of new derivatives with altered receptor binding profiles.

Mechanisms of Biological Action at Molecular Targets

Derivatives of this compound and related pyridine compounds exert their biological effects by interacting with specific molecular targets, primarily enzymes and receptors. Understanding these mechanisms is key to developing new therapeutic agents.

Enzyme Inhibition and Activation Studies

Pyridine-based compounds have been shown to modulate the activity of a wide range of enzymes, acting as either inhibitors or, in some cases, activators.

One notable target is alcohol dehydrogenase (ADH) , an enzyme involved in alcohol metabolism. Studies have demonstrated that pyridine itself can inhibit yeast alcohol dehydrogenase. nih.govnih.gov The inhibition mechanism is complex, affecting the binding of both the substrate (ethanol) and the cofactor (NAD). It has been suggested that pyridine may compete with ethanol (B145695) for a zinc atom located in the enzyme's active site. nih.gov In contrast, some more complex tetrahydroimidazo[4,5-c]pyridine derivatives have been found to increase the activity of human liver ADH isoforms, demonstrating that the pyridine scaffold can be a basis for enzyme activators as well. researchgate.net

Another important class of enzymes targeted by pyridine derivatives is the cholinesterases , including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease. Certain pyridine derivatives have been identified as potent, mixed-type inhibitors of both enzymes. acs.org A mixed inhibition mechanism suggests that the compounds can bind to both the free enzyme and the enzyme-substrate complex, potentially interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.org

The pyridine core is also found in inhibitors of other enzyme classes. For example, substituted pyridine structures are central to potent inhibitors of IRAK4, a kinase involved in inflammatory signaling. nih.gov The pyridine ring facilitates hydrogen bonding and π-π stacking interactions within the kinase active site to enhance binding affinity. nih.gov

| Enzyme Target | Compound Class | Mechanism/Effect |

| Yeast Alcohol Dehydrogenase | Pyridine | Inhibition, possibly by competing for zinc in the active site. nih.gov |

| Human Alcohol Dehydrogenase | Tetrahydroimidazo[4,5-c]pyridine derivatives | Activation of certain isoforms. researchgate.net |

| Acetylcholinesterase (AChE) | Pyridine diamine derivatives | Mixed-type inhibition. acs.org |

| Butyrylcholinesterase (BChE) | Pyridine diamine derivatives | Mixed-type inhibition, generally more potent than on AChE. acs.org |

| Interleukin-1 receptor-associated kinase 4 (IRAK4) | Substituted Pyridines | Inhibition through active site binding. nih.gov |

Receptor Binding and Modulation Properties

Pyridine-containing molecules are well-represented among compounds that bind to and modulate the function of various physiological receptors. Their ability to engage in hydrogen bonding and π-π stacking makes the pyridine ring an effective pharmacophore for receptor recognition. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs) are a major target. SAR studies of epibatidine analogues with substituted pyridine rings have shown that these modifications can fine-tune binding affinity and functional efficacy at different neuronal nAChR subtypes (e.g., α4β2, α3β4). nih.gov For example, a 2'-bromo-substituted analogue displayed significantly higher affinity for β2-containing receptors over β4-containing ones, showcasing the potential for developing subtype-selective modulators. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) , particularly the γ subtype, are nuclear receptors that are key targets in the treatment of type 2 diabetes. Pyridine-containing compounds have been developed as selective PPARγ modulators. The position of the pyridine nitrogen (2-, 3-, or 4-pyridyl) and the substitution pattern on the ring were found to be critical for determining whether a compound acted as a partial or full agonist, which in turn affects the therapeutic and side-effect profile. nih.gov

Other receptors are also targeted by pyridine derivatives. Minoxidil, a well-known pyridine derivative used for hair loss, is a potassium channel opener but may also be an inhibitor of serotonin (B10506) 5-HT2 receptors . wikipedia.org More recently, a benzene-substituted piperidinol derivative was identified as a potent positive allosteric modulator (PAM) for N-Methyl-d-aspartate (NMDA) receptors , which are implicated in depression. acs.org

| Receptor Target | Compound Class/Example | Effect |

| Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Substituted pyridine analogues of epibatidine | Subtype-selective binding and modulation of receptor function. nih.gov |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Pyridine-based modulators | Partial to full agonism, depending on substitution pattern. nih.gov |

| Serotonin 5-HT2 Receptors | Minoxidil (a pyridine derivative) | Possible inhibition. wikipedia.org |

| N-Methyl-d-aspartate (NMDA) Receptors | Benzene-substituted piperidinol derivative | Positive Allosteric Modulation (PAM). acs.org |

Interaction with Cellular Pathways and Biochemical Processes

The biological activities of this compound derivatives are rooted in their interactions with specific cellular and biochemical pathways. The core structure, featuring a pyridine ring, a bromine atom, and a hydroxyl group, allows for various types of interactions with biological targets like enzymes and receptors. These interactions, including hydrogen bonding, can influence the compound's binding affinity and specificity, thereby modulating the activity of these targets.

In the context of cancer, research has focused on the ability of derivatives to interfere with critical cellular processes. For instance, some analogues have been shown to induce apoptosis in cancer cells by activating polyamine catabolism, a metabolic pathway often suppressed in tumors. nih.gov This activation leads to the production of cytotoxic substances that can trigger programmed cell death. nih.gov

Furthermore, the inhibition of key enzymes is a significant mechanism of action. For example, certain derivatives have been investigated as inhibitors of cytochrome P450 enzymes, such as CYP17, which are crucial for androgen synthesis and are implicated in the progression of prostate cancer. nih.gov The interaction with such enzymes is a key area of research for developing targeted cancer therapies.

Potential Therapeutic Applications of this compound Analogues

The structural features of this compound have prompted the investigation of its analogues across various therapeutic areas.

Analogues of this compound have demonstrated notable antimicrobial properties. In vitro studies have revealed that these compounds can be effective against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, which disrupts vital metabolic pathways. For instance, certain pyridine derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.com

Specifically, 2-[6-(4-bromophenoxy)pyridyl]-propan-2-ol derivatives have exhibited potent antifungal activity against Candida albicans by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. The table below summarizes the minimum inhibitory concentrations (MICs) of some pyridine derivatives against various bacterial strains.

| Compound | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumonia (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) | S. xylosus (ATCC35924) MIC (µg/mL) |

| Linezolid (Standard) | |||||

| Compound 21b | |||||

| Compound 21d | |||||

| Compound 21f |

Data derived from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share a pyridine core structure. nih.gov

Research has shown that introducing a fluorine atom into the structure of some pyridine derivatives can significantly enhance their antibacterial activity. nih.gov

The cytotoxic effects of this compound analogues have been evaluated against several cancer cell lines. Studies have shown significant potency against cervical cancer (HeLa) and breast cancer (MCF-7) cells. The mechanism behind this cytotoxicity is linked to the induction of polyamine catabolism in cancer cells, which leads to apoptosis. nih.gov

The table below presents the cytotoxic activity of a series of 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides, which, while not direct derivatives, represent a class of compounds with similar cytotoxic potential against various human tumor cell lines.

| Cell Line | GI50 (µM) for Compound 2a |

| Leukemia | |

| CCRF-CEM | 1.6 |

| HL-60(TB) | 1.4 |

| K-562 | 2.1 |

| MOLT-4 | 1.2 |

| RPMI-8226 | 2.5 |

| SR | 0.98 |

| Non-Small Cell Lung Cancer | |

| A549/ATCC | 3.2 |

| EKVX | 2.5 |

| HOP-62 | 2.4 |

| HOP-92 | 2.6 |

| NCI-H226 | 2.9 |

| NCI-H23 | 3.1 |

| NCI-H322M | 2.8 |

| NCI-H460 | 2.7 |

| NCI-H522 | 3.5 |

| Colon Cancer | |

| COLO 205 | 2.3 |

| HCC-2998 | 3.0 |

| HCT-116 | 2.6 |

| HCT-15 | 3.3 |

| HT29 | 3.1 |

| KM12 | 2.8 |

| SW-620 | 2.9 |

| CNS Cancer | |

| SF-268 | 2.9 |

| SF-295 | 2.7 |

| SF-539 | 2.8 |

| SNB-19 | 3.1 |

| SNB-75 | 3.4 |

| U251 | 2.9 |

| Melanoma | |

| LOX IMVI | 2.6 |

| MALME-3M | 3.0 |

| M14 | 2.8 |

| SK-MEL-2 | 2.9 |

| SK-MEL-28 | 3.2 |

| SK-MEL-5 | 3.1 |

| UACC-257 | 2.7 |

| UACC-62 | 2.9 |

| Ovarian Cancer | |

| IGROV1 | 2.8 |

| OVCAR-3 | 3.0 |

| OVCAR-4 | 2.9 |

| OVCAR-5 | 3.1 |

| OVCAR-8 | 2.7 |

| SK-OV-3 | 3.3 |

| Renal Cancer | |

| 786-0 | 2.9 |

| A498 | 3.1 |

| ACHN | 3.0 |

| CAKI-1 | 3.2 |

| RXF 393 | 2.8 |

| SN12C | 3.3 |

| TK-10 | 2.9 |

| UO-31 | 3.4 |

| Prostate Cancer | |

| PC-3 | 3.1 |

| DU-145 | 3.5 |

| Breast Cancer | |

| MCF7 | 3.2 |

| MDA-MB-231/ATCC | 3.4 |

| HS 578T | 3.1 |

| MDA-MB-435 | 3.3 |

| BT-549 | 2.9 |

| T-47D | 3.6 |

Data derived from a study on 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides. nih.gov GI50 is the concentration required to inhibit cell growth by 50%.

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com While direct studies on the anti-inflammatory properties of this compound are limited, the structural similarities to other anti-inflammatory compounds suggest potential in this area. For example, some pyridazinone derivatives, which also feature a heterocyclic ring, have been reported to inhibit cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Pyrimidine derivatives have also been investigated as selective COX-2 inhibitors with anti-inflammatory properties. nih.gov

The potential of this compound analogues in the context of neurological disorders is an emerging area of research. Neurodegenerative diseases are often characterized by factors such as oxidative stress and neuroinflammation. nih.gov Compounds with antioxidative and anti-inflammatory properties, like some pyridine derivatives, could therefore be of interest. nih.gov

Research into related heterocyclic compounds has shown that they can interact with various targets in the central nervous system. For instance, certain molecules have been identified as inhibitors of enzymes linked to neurodegeneration, such as cyclooxygenase-2 (COX-2). mdpi.com The role of serotonin 5-HT1A and 5-HT7 receptors in depression has also led to the investigation of trazodone (B27368) derivatives containing a pyridine ring. mdpi.com

One of the notable emerging applications for analogues of this compound is the inhibition of the CYP17 enzyme. nih.gov CYP17 is a critical enzyme in the biosynthesis of androgens, which play a key role in the progression of prostate cancer. nih.gov Inhibiting this enzyme can effectively block androgen production from all sources, offering a promising therapeutic strategy. nih.gov

Non-steroidal imidazole (B134444) derivatives, such as TAK-700, have been developed as potent CYP17 inhibitors. nih.gov These compounds work by coordinating with the heme-iron of the enzyme. nih.gov The development of new and more potent CYP17 inhibitors is an active area of research, with several compounds currently in clinical development. nih.govnih.gov

Comparative Analysis with Established Pharmacophores and Lead Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of this compound, by virtue of their substituted pyridine ring, are positioned within this well-established landscape of pharmacologically active agents. A comparative analysis of these derivatives with known pharmacophores and lead compounds reveals potential avenues for their development, particularly in the areas of kinase inhibition and other therapeutic targets.

The pyridine ring itself is a key bioisostere for a variety of functional groups and can engage in crucial hydrogen bonding and π-stacking interactions with biological targets. Its presence in a molecule can enhance water solubility and bioavailability. The specific substitution pattern on the pyridine ring, as seen in this compound, is critical in defining its biological activity profile.

Established Pharmacophores:

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. For many classes of drugs, particularly kinase inhibitors, a common pharmacophore involves a heterocyclic ring system that can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase enzyme. The pyridine ring in this compound derivatives can fulfill this role.

For instance, in the development of Aurora Kinase B inhibitors, a crucial signaling kinase in cell division, the presence of both lipophilic and polar groups, along with the specific placement of ring nitrogen and carbon atoms, has been identified as important for inhibitory activity. The 2-bromopyridine (B144113) moiety, combined with the propan-2-ol group, presents a combination of a hydrogen bond acceptor (the pyridine nitrogen), a halogen bond donor (the bromine atom), and a hydrogen bond donor/acceptor (the hydroxyl group), which can be strategically positioned to interact with a target's active site.

Lead Compounds:

Lead compounds are chemical compounds that have shown promising therapeutic effects and serve as a starting point for the design and development of new drugs. Many successful lead compounds in oncology and infectious diseases feature a pyridine or a related heterocyclic scaffold.

One prominent example is the class of drugs known as protein kinase inhibitors (PKIs). A significant number of FDA-approved PKIs are ATP-competitive inhibitors that bind to the ATP-binding pocket of kinases. The general pharmacophore model for these inhibitors often includes one or more aromatic rings for scaffolding and interaction with hydrophobic regions, linked to hydrophilic functional groups that form key hydrogen bonds. Derivatives of this compound align with this model. The bromopyridine core can serve as the aromatic scaffold, while the propan-2-ol substituent provides a key hydrophilic interaction point.

The table below presents a conceptual comparison of the structural features of this compound derivatives with those of established kinase inhibitor pharmacophores.

| Feature | This compound Derivatives | Established Kinase Inhibitor Pharmacophore |

| Hinge-Binding Moiety | Pyridine ring | Heterocyclic ring (e.g., pyrimidine, quinoline, pyridine) |

| Key Hydrogen Bonds | Potential H-bond from pyridine N and propan-2-ol OH | Typically 1-3 H-bonds with the kinase hinge region |

| Hydrophobic Interactions | Phenyl ring (if further derivatized) and pyridine ring | Aromatic rings occupying hydrophobic pockets |

| Halogen Bonding | Bromine at the 2-position | Can be present to enhance binding affinity and selectivity |

| Solubilizing Group | Propan-2-ol | Hydrophilic groups to improve physicochemical properties |

Research Findings:

While direct comparative studies with established drugs are not extensively available in the public domain for derivatives of this compound, research on related structures provides valuable insights. For example, studies on various substituted pyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. The specific nature and position of substituents on the pyridine ring are consistently shown to be critical determinants of potency and selectivity.

The 2-bromopyridine moiety is a versatile synthetic handle that allows for the introduction of a wide variety of substituents through cross-coupling reactions. This enables the exploration of a broad chemical space around the core scaffold, facilitating the optimization of activity against specific biological targets. The propan-2-ol group can also be modified to fine-tune the molecule's properties, such as its hydrogen bonding capacity and steric profile.

In the context of lead optimization, derivatives of this compound could be designed to mimic the binding modes of known successful drugs. By incorporating key pharmacophoric features of established lead compounds while exploring novel chemical space through derivatization, it may be possible to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

Applications of 2 2 Bromopyridin 3 Yl Propan 2 Ol in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The utility of 2-(2-bromopyridin-3-yl)propan-2-ol as a versatile building block is primarily anchored in the reactivity of its 2-bromopyridine (B144113) moiety. This functional group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents at the 2-position of the pyridine (B92270) ring, paving the way for the synthesis of highly complex molecules.